Cyclazosin
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Overview
Description
Cyclazosin is a selective alpha-1 adrenergic receptor antagonist that was first synthesized in the 1980s. It has been shown to have potential therapeutic applications for the treatment of hypertension, benign prostatic hyperplasia, and other cardiovascular diseases. Cyclazosin has also been used in scientific research to investigate the role of alpha-1 adrenergic receptors in various physiological and pathological processes.
Scientific Research Applications
Absolute Configuration and Binding Profile
- Cyclazosin, a quinazoline derivative, is characterized as an alpha(1b)-adrenoceptor selective ligand in binding assays and an alpha(1B)-selective antagonist in isolated tissues. The absolute configuration of (+)-cyclazosin has been determined by X-ray crystallographic analysis, revealing an R and S configuration at its C4a and C8a atoms, respectively (Giardiná et al., 2004). Cyclazosin exhibits high specificity for alpha 1-adrenoceptors and demonstrates a 10–15-fold selectivity for alpha 1B-adrenoceptors compared to the alpha 1A subtype (Giardiná et al., 1995).
Pharmacological Profile
- The functional pharmacological profile of (+)-cyclazosin has been studied, indicating its high-affinity as an alpha1B-adrenoceptor ligand. However, its behavior as a selective alpha1B-adrenoceptor antagonist in functional tissues contradicts results from radioligand binding experiments, suggesting a need for further investigation into the classification of alpha1-adrenoceptors (Stam, van der Graaf, & Saxena, 1998).
Derivatives and Selectivity
- Research into improving the pharmacological profile of (+)-cyclazosin has led to the synthesis of novel chiral derivatives, which like (+)-cyclazosin, display high and preferential affinity for the alpha 1b-adrenoceptor in both binding and functional assays. Some derivatives showed increased selectivity in comparison to (+)-cyclazosin (Sagratini et al., 2004). Chiral analogues of (+)-cyclazosin have been synthesized and evaluated for their blocking activity against alpha1-adrenoceptors, confirming the importance of stereochemistry in achieving selectivity for the alpha1B subtype (Sagratini et al., 2018).
Functional Evaluation in Tissues
- (+)-Cyclazosin has been reinvestigated in rat and rabbit tissues to understand discrepancies between binding and functional affinity and selectivity at alpha(1b/B)-adrenoceptors. This study confirmed that (+)-cyclazosin is a selective alpha(1B)-adrenoceptor antagonist in functional assays, showing significant selectivity for the alpha(1B)-adrenoceptor over alpha(1A)- and alpha(1D)-subtypes (Marucci et al., 2005).
properties
CAS RN |
139953-73-4 |
---|---|
Molecular Formula |
C23H27N5O4 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |
InChI Key |
XBRXTUGRUXGBPX-DLBZAZTESA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |
synonyms |
(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride cyclazosin cyclazosin, (trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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